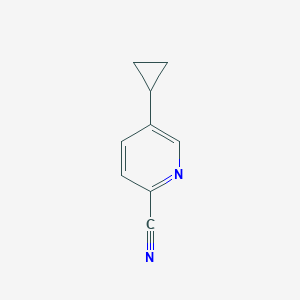

5-Cyclopropylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPERFVXHAWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647749 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188918-74-3 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Cyclopropylpicolinonitrile and Its Analogues

Strategic Approaches to Picolinonitrile Core Functionalization

The functionalization of the picolinonitrile core is a key aspect of the synthesis of 5-cyclopropylpicolinonitrile. This involves the regioselective introduction of the cyclopropyl (B3062369) group and the manipulation of the nitrile functionality.

Regioselective Cyclopropylation Techniques

The introduction of a cyclopropyl group onto the pyridine (B92270) ring requires methods that are both efficient and highly regioselective. Two primary strategies for this transformation are palladium-catalyzed cross-coupling reactions and modifications of the Simmons-Smith reaction.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. Specifically, the coupling of a halogenated picolinonitrile derivative with a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropylboronic acid, can afford the desired this compound. The choice of catalyst, ligands, and reaction conditions is critical to ensure high yields and selectivity. For instance, the use of sterically demanding and electron-rich phosphine (B1218219) ligands can enhance the efficiency of coupling with challenging substrates.

Another viable approach is the Simmons-Smith reaction, which involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.com This method is well-suited for the cyclopropanation of a vinyl-substituted picolinonitrile precursor. The stereospecific nature of the Simmons-Smith reaction is a significant advantage, preserving the stereochemistry of the starting alkene in the cyclopropane (B1198618) product. mdpi.com Modifications of the classical Simmons-Smith conditions, such as the Furukawa modification using diethylzinc, can offer improved reactivity and yields. nih.gov

| Cyclopropylation Technique | Reagents | Key Features |

| Palladium-Catalyzed Cross-Coupling | Halogenated picolinonitrile, cyclopropyl organometallic (e.g., Grignard, boronic acid), Palladium catalyst, Ligand | High functional group tolerance; regioselectivity dictated by the position of the halogen. |

| Simmons-Smith Reaction | Vinylpicolinonitrile, Diiodomethane, Zinc-Copper couple (or Diethylzinc) | Stereospecific; suitable for precursors with a vinyl group. |

Nitrile Group Introduction and Transformation

The nitrile group is a versatile functional handle that can be introduced and transformed through various methods. The synthesis of picolinonitriles can be achieved through the dehydration of the corresponding picolinamide (B142947) using dehydrating agents like phosphorus oxychloride or thionyl chloride. Alternatively, the Sandmeyer reaction allows for the conversion of an amino-substituted pyridine to the corresponding nitrile via a diazonium salt intermediate.

Once the picolinonitrile core is established, the nitrile group can undergo a range of transformations. Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid, providing a route to other functional groups. Reduction of the nitrile, for example with lithium aluminum hydride, yields a primary amine, specifically an aminomethyl group at the 2-position of the pyridine ring. This amine can then be further functionalized.

Precursor Synthesis and Elaboration Pathways

The efficient synthesis of this compound relies on the availability of suitably functionalized precursors. The synthesis of halogenated intermediates and the use of cross-coupling reactions are central to these pathways.

Synthesis of Halogenated Picolinonitrile Intermediates (e.g., 6-(Bromomethyl)-5-cyclopropylpicolinonitrile)

The synthesis of halogenated intermediates, such as 6-(bromomethyl)-5-cyclopropylpicolinonitrile, is a critical step for further functionalization. A plausible synthetic route to this intermediate would begin with a methyl-substituted picolinonitrile. The introduction of the cyclopropyl group at the 5-position could be achieved via a palladium-catalyzed cross-coupling reaction from a 5-halo-6-methylpicolinonitrile precursor.

Following the cyclopropylation, the methyl group at the 6-position can be halogenated. Free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, is a common method for the benzylic bromination of methyl groups on aromatic rings. Careful control of the reaction conditions is necessary to favor the formation of the desired monobrominated product over the dibrominated species.

An alternative strategy for introducing a halomethyl group involves the conversion of a hydroxymethyl group. This can be achieved by treating the corresponding alcohol with reagents like thionyl chloride or phosphorus tribromide. Therefore, a synthetic pathway could involve the oxidation of the 6-methyl group to a hydroxymethyl group, followed by conversion to the bromomethyl derivative.

Cross-Coupling Reactions in Picolinonitrile Derivative Synthesis

Cross-coupling reactions are indispensable in the synthesis of functionalized picolinonitrile derivatives. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly versatile. mdpi.com This reaction is tolerant of a wide range of functional groups and is often used to form carbon-carbon bonds to the pyridine ring. For example, a 5-bromopicolinonitrile could be coupled with cyclopropylboronic acid to introduce the cyclopropyl moiety.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that is used to form carbon-nitrogen bonds. This reaction can be employed to introduce amino groups onto the picolinonitrile ring, which can then serve as handles for further diversification of the molecule. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and avoiding side reactions.

| Cross-Coupling Reaction | Reactants | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide | Carbon-Carbon | Palladium catalyst, Base |

| Buchwald-Hartwig Amination | Amine, Organic halide | Carbon-Nitrogen | Palladium catalyst, Base, Ligand |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key parameters that are often optimized include catalyst loading, reaction temperature, solvent, and reaction time.

Design of Experiments (DoE) is a statistical tool that can be systematically employed to explore the effects of multiple variables on a reaction's outcome. sci-hub.semdpi.com By running a series of experiments where multiple factors are varied simultaneously, it is possible to identify the optimal conditions for maximizing yield and minimizing impurities. sci-hub.semdpi.com For instance, in a palladium-catalyzed cross-coupling reaction, a DoE approach could be used to fine-tune the catalyst-to-ligand ratio, the concentration of the base, and the reaction temperature.

For scalable synthesis, continuous flow chemistry offers several advantages over traditional batch processing. azolifesciences.comtechnologynetworks.comchemtrix.com In a flow reactor, reagents are continuously pumped through a heated tube or channel, allowing for precise control over reaction parameters and improved heat and mass transfer. chim.it This can lead to higher yields, shorter reaction times, and enhanced safety, particularly for highly exothermic or hazardous reactions. chim.it The small reactor volume in flow systems also facilitates rapid optimization of reaction conditions. chemtrix.com The development of a scalable flow process for the synthesis of this compound and its intermediates could significantly improve the efficiency and reduce the cost of production.

| Optimization Strategy | Key Parameters to Optimize | Benefits for Scalable Synthesis |

| Design of Experiments (DoE) | Catalyst loading, Temperature, Solvent, Reagent stoichiometry, Reaction time | Systematic identification of optimal conditions, improved yield and purity. sci-hub.semdpi.com |

| Continuous Flow Chemistry | Flow rate, Temperature, Residence time, Reagent concentration | Enhanced safety, improved heat and mass transfer, higher yields, shorter reaction times, easier scale-up. azolifesciences.comchemtrix.comchim.it |

Mechanistic Investigations of 5 Cyclopropylpicolinonitrile Reactivity

Electron Density Distribution and its Influence on Reaction Pathways

The electron density distribution in 5-cyclopropylpicolinonitrile is highly polarized. The nitrogen atom in the pyridine (B92270) ring and the nitrile group are strongly electron-withdrawing, leading to a significant decrease in electron density on the aromatic ring. This effect is most pronounced at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). Consequently, the carbon atoms at these positions are electrophilic and susceptible to nucleophilic attack.

The cyclopropyl (B3062369) group, positioned at the 5-position, acts as a weak electron-donating group through its unique bent bonds, which have some π-character. This donation slightly mitigates the electron deficiency of the ring but does not override the dominant electron-withdrawing effects of the ring nitrogen and the nitrile group. This electronic push-pull system influences the regioselectivity of reactions. For instance, electrophilic aromatic substitution, while generally difficult on such an electron-poor ring, would be directed to the positions most activated by the cyclopropyl group and least deactivated by the nitrogen and nitrile groups. Computational studies on related molecules can provide a more quantitative picture of the electron density distribution, often visualized through molecular electrostatic potential maps, which would highlight the electron-poor regions of the aromatic ring as prime targets for nucleophiles.

Nucleophilic and Electrophilic Reaction Propensities of the Picolinonitrile Core

The picolinonitrile core of the molecule is inherently susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the nitrile group. Nucleophiles can attack the carbon atoms of the pyridine ring, particularly at positions 2 and 6, which are most activated towards nucleophilic aromatic substitution (SNAr). The viability of such reactions often depends on the presence of a suitable leaving group, though in some cases, a hydride ion can be displaced.

The nitrile group itself is an electrophilic center and can undergo nucleophilic addition. For instance, strong nucleophiles like Grignard reagents or organolithium compounds can attack the carbon atom of the nitrile, leading to the formation of imines after workup, which can be further hydrolyzed to ketones.

Conversely, the picolinonitrile core is generally unreactive towards electrophiles. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, requiring harsh reaction conditions. The nitrogen atom of the pyridine ring, however, possesses a lone pair of electrons and can act as a nucleophile, reacting with strong electrophiles such as alkyl halides or acids to form pyridinium (B92312) salts.

| Reaction Type | Reactive Site on Picolinonitrile Core | Typical Reagents |

| Nucleophilic Aromatic Substitution | C2 and C6 positions of the pyridine ring | Strong nucleophiles (e.g., alkoxides, amines) |

| Nucleophilic Addition | Carbon atom of the nitrile group | Organometallic reagents (e.g., Grignard reagents) |

| N-Alkylation/Protonation | Nitrogen atom of the pyridine ring | Alkyl halides, strong acids |

Ring Strain and Reactivity of the Cyclopropyl Substituent

The cyclopropyl group is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). The bonds in a cyclopropane (B1198618) ring are "bent" and possess a higher p-character than typical C-C single bonds, giving them partial double-bond character. This inherent strain makes the cyclopropyl ring susceptible to ring-opening reactions, as these reactions relieve the strain.

The reactivity of the cyclopropyl group in this compound can be triggered by various reagents. In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. Transition metals can also mediate the ring-opening of cyclopropanes through oxidative addition. Furthermore, radical reactions can induce the opening of the cyclopropyl ring. The specific conditions and reagents will determine the regioselectivity and stereoselectivity of the ring-opening process.

| Driving Force for Reactivity | Consequence |

| High Ring Strain (~27.5 kcal/mol) | Susceptibility to ring-opening reactions. |

| Bent Bonds with π-character | Can participate in conjugation and influence the electronic properties of the aromatic ring. |

Elucidation of Specific Reaction Mechanisms (e.g., Substitution, Addition, Rearrangement)

Based on the electronic and structural features of this compound, several reaction mechanisms can be postulated.

Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile could attack the electron-deficient pyridine ring, likely at the C2 or C6 position. This would proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The subsequent departure of a leaving group (if present) or a hydride ion would lead to the substituted product. The rate of this reaction would be enhanced by the electron-withdrawing nitrile group.

Addition to the Nitrile Group: The reaction of an organometallic reagent, such as a Grignard reagent (R-MgX), with the nitrile group would involve the nucleophilic addition of the R group to the electrophilic carbon of the C≡N triple bond. This would form a magnesium salt of an imine, which upon acidic workup would yield a ketone.

Acid-Catalyzed Ring-Opening of the Cyclopropyl Group: In the presence of a strong acid (e.g., HBr), the cyclopropyl ring can be protonated. This would lead to a secondary carbocation, which would be rapidly attacked by the bromide ion. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum of 5-Cyclopropylpicolinonitrile is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) substituent. The pyridine ring protons, being in an aromatic environment, will resonate in the downfield region, typically between 7.0 and 9.0 ppm. The cyclopropyl protons, on the other hand, will appear in the upfield region due to their shielded environment.

The expected chemical shifts and multiplicities are detailed in the table below. The protons on the pyridine ring (H-3, H-4, and H-6) will exhibit splitting patterns due to coupling with their neighbors. The cyclopropyl protons will present as a more complex set of multiplets due to both geminal and vicinal coupling.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H6) ≈ 0.5 |

| H-4 | 7.8 - 8.0 | Doublet (d) | J(H4-H3) ≈ 8.0 |

| H-6 | 8.6 - 8.8 | Doublet (d) | J(H6-H3) ≈ 0.5 |

| H-1' (cyclopropyl) | 1.9 - 2.1 | Multiplet (m) | |

| H-2'/H-3' (cyclopropyl) | 0.8 - 1.2 | Multiplet (m) |

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The pyridine ring carbons are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the cyclopropyl group. The carbon atom attached to the electron-withdrawing cyano group (C-2) and the cyano carbon itself (CN) will have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 130 - 135 |

| C-3 | 125 - 130 |

| C-4 | 138 - 142 |

| C-5 | 145 - 150 |

| C-6 | 150 - 155 |

| CN | 117 - 120 |

| C-1' (cyclopropyl) | 15 - 20 |

| C-2'/C-3' (cyclopropyl) | 5 - 10 |

This is an interactive data table. You can sort and filter the data.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-3 and H-4 of the pyridine ring. The complex multiplet of the cyclopropyl protons would also show intricate cross-peak patterns, confirming the connectivity within the ring. sdsu.eduemerypharma.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. Key expected HMBC correlations would include:

The pyridine protons (H-3, H-4, H-6) to the various pyridine carbons.

The cyclopropyl protons (H-1', H-2'/H-3') to the pyridine carbon C-5, which would definitively establish the point of attachment of the cyclopropyl group.

The proton at H-3 to the cyano carbon (CN), confirming its proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In GC-MS, the compound is vaporized and separated from other components before being ionized and fragmented. Electron ionization (EI) is a common technique that leads to predictable fragmentation patterns. The molecular ion peak (M⁺) for this compound would be expected at m/z 144, corresponding to its molecular weight.

The fragmentation is likely to involve the loss of stable neutral molecules or radicals. Key predicted fragmentation pathways include:

Loss of HCN (m/z 27) from the molecular ion.

Cleavage of the cyclopropyl ring, leading to the loss of ethylene (B1197577) (C₂H₄, m/z 28).

Formation of a stable pyridinium (B92312) cation.

Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 117 | [M - HCN]⁺ |

| 116 | [M - C₂H₄]⁺ |

| 90 | [C₆H₄N]⁺ |

| 78 | [C₅H₄N]⁺ |

This is an interactive data table. You can sort and filter the data.

LC-MS/MS is particularly useful for the analysis of compounds that are not readily volatile or are thermally unstable. In this technique, the compound is separated by liquid chromatography and then ionized, typically using a softer ionization method like electrospray ionization (ESI). This usually results in a prominent protonated molecule [M+H]⁺, which for this compound would be at m/z 145.

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. This provides further structural information. For this compound, the fragmentation in an LC-MS/MS experiment would likely be similar to that observed in GC-MS, with the loss of neutral molecules from the protonated parent ion. This technique is highly sensitive and selective, making it suitable for the quantification of the compound in complex mixtures. The analysis of similar pyridine alkaloids often employs LC-MS/MS for sensitive detection and quantification. researchgate.netnih.govmdpi.comacs.orgshimadzu.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For this compound, the FTIR spectrum is expected to be dominated by contributions from the pyridine ring, the nitrile group, and the cyclopropyl moiety.

The nitrile (C≡N) stretching vibration is one of the most characteristic and easily identifiable peaks in an IR spectrum. Typically appearing in the 2200-2260 cm⁻¹ region, its exact position and intensity can be influenced by electronic effects of adjacent substituents. For this compound, this peak is predicted to be sharp and of medium to strong intensity.

The pyridine ring gives rise to several characteristic vibrations. These include C=C and C=N stretching vibrations, which are expected in the 1400-1600 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also anticipated. Furthermore, C-H stretching vibrations from the aromatic protons on the pyridine ring are expected to appear around 3000-3100 cm⁻¹.

The cyclopropyl group also has distinct vibrational signatures. The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly higher wavenumbers than those of alkyl chains, often above 3000 cm⁻¹. The ring deformation modes, or "ring breathing," of the strained three-membered ring are also characteristic, though they may be harder to assign definitively in a complex molecule.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretching | Pyridine Ring |

| ~3000-3080 | C-H Stretching | Cyclopropyl Ring |

| ~2230 | C≡N Stretching | Nitrile |

| ~1580, ~1470, ~1430 | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1020 | Ring Breathing | Cyclopropyl Ring |

| ~800-900 | C-H Out-of-plane Bending | Pyridine Ring |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C≡N stretch is expected to be a strong and sharp peak, as the polarizability of the nitrile bond changes significantly during vibration. The symmetric "ring breathing" mode of the pyridine ring, which is often weak in the FTIR spectrum, is typically a prominent feature in the Raman spectrum. The vibrations of the cyclopropyl ring are also expected to be Raman active.

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretching | Pyridine Ring |

| ~3000-3080 | C-H Stretching | Cyclopropyl Ring |

| ~2230 | C≡N Stretching | Nitrile |

| ~1590, ~1480 | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1000 | Symmetric Ring Breathing | Pyridine Ring |

| ~1025 | Ring Breathing | Cyclopropyl Ring |

Electronic Spectroscopy for Conjugation and Electronic Structure Probing

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide insights into the electronic transitions within a molecule, revealing information about its conjugated systems and electronic structure.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The absorption maxima (λmax) are indicative of the energy gaps between these orbitals. In this compound, the primary chromophore is the picolinonitrile moiety.

Substituted pyridines typically exhibit strong π → π* transitions. sielc.com The presence of the electron-withdrawing nitrile group and the electron-donating cyclopropyl group can influence the energies of these transitions. Computational studies on similar styrylpyridine compounds using Time-Dependent Density Functional Theory (TD-DFT) have shown that substituent effects can lead to shifts in the absorption maxima. nih.gov For this compound, it is anticipated that the π → π* transitions of the pyridine ring will be the dominant features in the UV-Vis spectrum. A weaker n → π* transition, involving the non-bonding electrons of the nitrogen atom, may also be present but could be obscured by the more intense π → π* bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230-240 | High | π → π* |

| ~270-280 | Moderate | π → π* |

| >300 | Low | n → π* (potential) |

Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must have a rigid, conjugated structure that allows for efficient radiative decay from the excited state. While not all aromatic compounds are fluorescent, many substituted pyridines exhibit fluorescence. acs.org The presence of the nitrile group can sometimes quench fluorescence, but in other cases, cyanopyridine derivatives have been shown to be fluorescent. mdpi.com

Assuming this compound is fluorescent, its emission wavelength would be longer than its absorption wavelength (Stokes shift). The quantum yield (Φ), which is a measure of the efficiency of the fluorescence process, can vary widely for organic molecules depending on their structure and environment. frontiersin.org Without experimental data, a precise prediction is difficult, but a moderate quantum yield might be expected if the molecule possesses sufficient structural rigidity.

Table 4: Predicted Fluorescence Properties for this compound

| Excitation λmax (nm) | Emission λmax (nm) | Predicted Quantum Yield (Φ) |

|---|---|---|

| ~270-280 | ~320-350 | 0.1 - 0.4 (speculative) |

X-ray Based Spectroscopic Methods (e.g., X-ray Absorption Spectroscopy, X-ray Photoelectron Spectroscopy)

X-ray based spectroscopic techniques probe the core-level electrons of atoms, providing information about elemental composition, chemical states, and the local electronic and geometric structure.

XPS analyzes the kinetic energies of electrons ejected from a material upon irradiation with X-rays. The binding energy of these core electrons is characteristic of the element and its chemical environment. For this compound, the C1s and N1s core levels are of particular interest.

The C1s spectrum is expected to be complex, with contributions from the carbons of the pyridine ring, the nitrile group, and the cyclopropyl ring. The carbon atom of the nitrile group is expected to have the highest binding energy due to its triple bond with the electronegative nitrogen atom. The carbons of the pyridine ring will have binding energies influenced by their bonding to nitrogen and other carbons. The cyclopropyl carbons will likely have the lowest binding energies among the carbons.

The N1s spectrum should show two distinct peaks corresponding to the nitrogen in the pyridine ring and the nitrogen in the nitrile group. The nitrile nitrogen is expected to have a lower binding energy than the pyridine nitrogen due to differences in their chemical environments and hybridization. Studies on nitrogen-containing polymers have shown that different nitrogen species can be resolved in the N1s spectrum. researchgate.net

Table 5: Predicted XPS Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Assignment |

|---|---|---|

| C1s | ~287.5 | C≡N |

| C1s | ~285.5 - 286.5 | C in Pyridine Ring (adjacent to N) |

| C1s | ~284.5 - 285.0 | C in Pyridine Ring (not adjacent to N) |

| C1s | ~284.0 - 284.5 | C in Cyclopropyl Ring |

| N1s | ~400.5 | N in Pyridine Ring |

| N1s | ~399.0 | N in Nitrile Group |

X-ray Absorption Spectroscopy, particularly the Near-Edge X-ray Absorption Fine Structure (NEXAFS) or X-ray Absorption Near-Edge Structure (XANES) region, provides information about the unoccupied electronic states of a specific element. By tuning the X-ray energy to the absorption edge of an element (e.g., carbon K-edge or nitrogen K-edge), transitions from core levels to unoccupied molecular orbitals can be observed.

For this compound, N K-edge XAS would be sensitive to the unoccupied π* orbitals of the pyridine ring and the nitrile group. Simulations of NEXAFS spectra for nitrogen-bearing heterocycles have demonstrated the ability of this technique to probe the electronic structure of such molecules. acs.orgnih.gov The orientation of these orbitals could potentially be determined in studies of oriented molecules on a surface. C K-edge XAS would provide complementary information on the unoccupied orbitals associated with the different carbon atoms in the molecule.

A detailed prediction of the XAS spectrum would require sophisticated quantum chemical calculations. However, it is expected that the spectra would show distinct features corresponding to transitions into the lowest unoccupied molecular orbital (LUMO) and higher-energy unoccupied orbitals, providing a detailed map of the molecule's electronic structure.

Chromatographic Methods for Purity Profiling and Quantitative Analysis

Chromatographic techniques are indispensable for separating and quantifying this compound from its potential impurities, such as starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and assay determination of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would likely be the primary choice. This method would separate compounds based on their polarity, using a nonpolar stationary phase and a polar mobile phase.

Method Development Considerations:

Column: A C18 or C8 column would be a typical starting point, offering good retention and separation of a moderately polar compound like this compound.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve the best separation of all relevant peaks.

Detection:

UV/DAD: A Diode Array Detector (DAD) or a simple UV detector would be suitable, as the aromatic and nitrile functionalities in this compound are expected to have significant UV absorbance. A DAD would provide the advantage of acquiring UV spectra for each peak, aiding in peak identification and purity assessment.

FLD: If the molecule or any of its impurities were fluorescent, a Fluorescence Detector (FLD) could offer higher sensitivity and selectivity.

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Illustrative Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for a broad range of organic molecules. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 20 min | To elute a range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | DAD at 270 nm | Wavelength selected based on the predicted UV maximum of the picolinonitrile chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for preliminary purity checks, reaction monitoring, and determining appropriate solvent systems for column chromatography. nih.gov For this compound, TLC can quickly identify the presence of major impurities.

Procedure Outline:

Stationary Phase: Silica gel 60 F254 plates are commonly used, where the F254 indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (at 254 nm). nih.gov

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) would be tested in various ratios to achieve a retention factor (Rf) of approximately 0.3-0.5 for the main spot, allowing for clear separation from impurities.

Visualization: Spots can be visualized under UV light. nih.gov If impurities are not UV-active, various staining reagents (e.g., potassium permanganate (B83412) or iodine) can be used for visualization.

Example TLC System for this compound

| Component | Description | Purpose |

| Plate | Silica Gel 60 F254 | Standard adsorbent for normal-phase chromatography. |

| Mobile Phase | 70:30 Hexane:Ethyl Acetate | A common solvent system for compounds of intermediate polarity. |

| Visualization | UV lamp at 254 nm | To detect the aromatic system in the compound. |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are foundational in computational chemistry, providing a detailed description of the electronic distribution within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties. youtube.comyoutube.com

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.commdpi.com For 5-Cyclopropylpicolinonitrile, DFT studies can be employed to understand its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict these energies and visualize the spatial distribution of the orbitals. mdpi.comnih.gov For instance, the LUMO is often localized on the electron-withdrawing nitrile group and the pyridine (B92270) ring, indicating these are likely sites for nucleophilic attack. Conversely, the HOMO might be distributed across the cyclopropyl (B3062369) and pyridine rings, suggesting sites susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data typical of a DFT analysis.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.256 | -6.97 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.211 | 5.75 |

| Total Energy | -475.123 | -12928.7 |

| Dipole Moment | 3.45 | 3.45 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are another class of QM calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, though often at a greater computational expense than DFT. nih.gov

For this compound, high-accuracy ab initio calculations could be used to refine the geometric parameters (bond lengths, angles) and energies obtained from DFT. This is particularly useful for studying subtle electronic effects, such as the interaction between the cyclopropyl ring's strained sigma bonds and the pyridine ring's pi system. Comparing the results from different levels of theory (e.g., HF, MP2, CCSD(T)) can establish a benchmark for the compound's properties and validate the choice of more computationally efficient methods like DFT for larger-scale studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. ed.ac.uknih.gov

For this compound, a key point of flexibility is the bond connecting the cyclopropyl group to the pyridine ring. MD simulations can explore the rotational energy barrier around this bond and identify the most stable (lowest energy) conformations of the molecule in different environments, such as in a vacuum or in a solvent like water. mdpi.com The simulation would track atomic positions over nanoseconds, and analysis of the trajectory would reveal the preferred dihedral angle between the plane of the cyclopropyl ring and the pyridine ring. This information is critical for understanding how the molecule might fit into a protein's binding site.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or identifying unknown compounds.

For this compound, DFT calculations can be used to predict its vibrational (Infrared) spectrum. ccl.net After performing a geometry optimization, a frequency calculation determines the vibrational modes of the molecule. youtube.com Each mode corresponds to a specific stretching or bending motion of the atoms, and its calculated frequency can be correlated with peaks in an experimental IR spectrum. msu.edu Key predicted frequencies would include the C≡N stretch of the nitrile group (typically a sharp, intense peak), C-H stretches of the cyclopropyl and pyridine rings, and various ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) spectra can be predicted. faccts.deresearchgate.net The chemical shifts of ¹H and ¹³C atoms are calculated based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. nmrdb.orgnih.gov These predictions can help assign peaks in experimental NMR spectra to specific atoms in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups This table presents illustrative data typical of a frequency calculation.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2235 |

| Cyclopropyl C-H | Symmetric Stretch | 3015 |

| Pyridine C-H | Stretch | 3080 |

| Pyridine Ring | C=C/C=N Stretch | 1580-1610 |

Computational Docking and Ligand-Protein Interaction Modeling (e.g., Cannabinoid Type 2 Receptor)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to drug discovery for predicting the binding affinity and mode of a potential drug candidate. frontiersin.org

Given the interest in picolinonitrile derivatives as potential modulators of the Cannabinoid Type 2 (CB2) receptor, docking simulations can be performed to investigate the interaction of this compound with this protein. nih.govnih.gov The process involves preparing a 3D structure of the CB2 receptor (often from an X-ray crystallography or cryo-EM structure) and the 3D structure of the ligand. frontiersin.org A docking algorithm then samples numerous possible binding poses of the ligand within the receptor's binding site, scoring each pose based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). researchgate.net

The results would identify the most likely binding pose and predict a binding energy, indicating the strength of the interaction. Analysis of the best-scoring pose could reveal key amino acid residues in the CB2 receptor that interact with the ligand. For example, the nitrile group might act as a hydrogen bond acceptor, while the cyclopropyl and pyridine rings could form hydrophobic or π-stacking interactions with residues like phenylalanine or tryptophan in the binding pocket. mdpi.com

Biological Activity and Mechanistic Pharmacology

Evaluation as a Molecular Probe in Biological Systems

Molecular probes are essential tools in chemical biology for the investigation of biological systems. The unique structural characteristics of 5-cyclopropylpicolinonitrile suggest its potential utility in the development of such probes.

Development of Optical Imaging Probes Incorporating this compound Motifs

Optical imaging probes, particularly fluorescent probes, are invaluable for visualizing biological processes in real-time rsc.orgrsc.org. The development of such probes often relies on heterocyclic scaffolds that can be chemically modified to tune their photophysical properties researchgate.netnih.gov. The picolinonitrile core of this compound, a nitrogen-containing heterocycle, could serve as a foundational structure for the development of novel fluorescent probes. While specific research on this compound in this context is not available, the general principles of probe design suggest that modifications to the picolinonitrile ring system could lead to compounds with desirable fluorescent properties for imaging applications rsc.orguzh.ch.

Furthermore, the incorporation of a cyclopropyl (B3062369) group can influence the molecule's distribution and metabolism, which are critical factors for in vivo imaging agents hyphadiscovery.com. The metabolic stability imparted by the cyclopropyl group could potentially enhance the probe's half-life, allowing for longer imaging times.

Receptor Binding Studies (e.g., Cannabinoid Type 2 Receptor - CB2R)

The cannabinoid type 2 receptor (CB2R) is a G protein-coupled receptor primarily expressed in immune cells and is a therapeutic target for inflammatory and neurodegenerative diseases nih.govmdpi.com. Various heterocyclic scaffolds have been explored for their ability to bind to CB2R mdpi.com. While there is no direct evidence of this compound binding to CB2R, related structures containing pyridone-based scaffolds have been investigated as CB2R agonists mdpi.commdpi.com.

The nitrogen atom in the pyridine (B92270) ring of this compound could potentially engage in hydrogen bonding interactions within the receptor's binding pocket, a common feature for many receptor ligands researchgate.net. The cyclopropyl group, with its rigid and lipophilic nature, could occupy a hydrophobic pocket within the receptor, potentially contributing to binding affinity and selectivity nih.govnih.govnih.gov. Further radiolabeled binding studies would be necessary to determine if this compound or its derivatives have any significant affinity for the CB2R nih.govnih.govmdpi.com.

Enzyme Inhibition Studies

The cyclopropyl group is a well-known feature in the design of enzyme inhibitors due to its unique electronic properties and steric bulk . It can confer increased potency and metabolic stability to drug candidates hyphadiscovery.comnih.gov.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. Its upregulation in various cancers contributes to an immunosuppressive tumor microenvironment. Consequently, IDO1 inhibitors are actively being pursued as cancer immunotherapies.

The incorporation of cyclopropyl groups has been a successful strategy in the design of potent and metabolically stable IDO1 inhibitors nih.gov. The cyclopropyl moiety can shield the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability hyphadiscovery.com. Research on tetrahydronaphthyridine-based IDO1 inhibitors has shown that the strategic placement of a cyclopropane (B1198618) ring can enhance both potency and pharmacokinetic properties nih.gov. While no studies have specifically evaluated this compound as an IDO1 inhibitor, the presence of the cyclopropyl group suggests that this scaffold could be a starting point for the design of novel IDO1 inhibitors.

Table 1: Examples of Cyclopropyl-Containing IDO1 Inhibitors and their Potency This table presents data for compounds structurally related to the discussion to illustrate the effect of the cyclopropyl group.

| Compound | hWB IC50 (nM) | LLE | Reference |

| Compound 4 | 64 | 3.9 | nih.gov |

| Compound 6 (with fused cyclopropyl ring) | 16 | 4.3 | nih.gov |

hWB IC50: Half-maximal inhibitory concentration in human whole blood. LLE: Ligand lipophilicity efficiency.

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition

Diacylglycerol acyltransferase 2 (DGAT2) is an enzyme that plays a crucial role in the final step of triglyceride synthesis. Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes nih.govresearchgate.net.

Medicinal chemistry efforts have led to the discovery of potent and selective DGAT2 inhibitors. In the optimization of imidazopyridine-based DGAT2 inhibitors, the introduction of a cyclopropyl group was found to mitigate N-glucuronidation, a major metabolic pathway, thereby improving the metabolic stability of the compounds acs.org. The cyclopropyl group's ability to introduce three-dimensionality was key to this improvement. Although this compound has not been specifically tested as a DGAT2 inhibitor, its cyclopropyl moiety suggests that it could be a relevant scaffold for the development of new inhibitors in this class.

Table 2: Impact of Cyclopropyl Group on DGAT2 Inhibitor Properties This table presents data for compounds structurally related to the discussion to illustrate the effect of the cyclopropyl group.

| Compound | DGAT2 IC50 (nM) | HLM CLint (μL/min/mg) | Reference |

| Phenyl analogue 3 | ~608 | - | acs.org |

| Pyrimidine analogue 4 | ~1471 | 14 | acs.org |

HLM CLint: Intrinsic clearance in human liver microsomes.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific structure-activity relationship (SAR) studies for this compound were not extensively available in the reviewed literature, the principles of SAR for cyclopropane-containing analogues of other pharmacologically active compounds can provide valuable insights. The cyclopropyl group is a versatile structural motif in medicinal chemistry, often utilized to enhance potency, improve metabolic stability, and reduce off-target effects. acs.orgscientificupdate.com Its rigid nature can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. researchgate.net

In various classes of compounds, the introduction of a cyclopropyl ring has been shown to significantly influence biological activity. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, the steric and electrostatic fields of the molecule are critical for activity. mdpi.com Studies on psilocybin analogues have demonstrated that modifications to the N-alkyl substituents and the 4-hydroxy or 4-acetoxy group can significantly alter potency and efficacy at serotonin (B10506) receptors. nih.gov Similarly, for cyclosporin (B1163) analogues, specific leucine (B10760876) side chains in the macrocycle are crucial for the interaction with calcineurin, the target enzyme. nih.gov

For analogues of glutamic acid, the introduction of a cyclopropane ring creates conformationally restricted analogues, and substituents on the ring can act as an "agonist/antagonist" switch for glutamate (B1630785) receptors. researchgate.net In the context of 1,5-diarylpyrazoles, SAR studies have been used to design selective COX-2 inhibitors. mdpi.com Furthermore, in the development of ultra-short glucagon-like peptide-1 (GLP-1) receptor agonists, Ala- and Aib-scanning have been employed to understand the conformational and structural requirements for activity. mdpi.com These examples underscore the importance of systematic structural modifications to elucidate the key features responsible for the biological activity of cyclopropane-containing compounds.

Investigation of Other Biological Activities (e.g., Antimicrobial, Antifungal, Antitumor) of Cyclopropyl-Containing Compounds

The cyclopropane moiety is a key structural feature in a wide array of natural and synthetic compounds that exhibit diverse biological activities. researchgate.net These activities span from antimicrobial and antifungal to antitumor effects. researchgate.netnih.govresearchgate.net

Antimicrobial and Antifungal Activity:

Numerous compounds containing a cyclopropyl group have demonstrated significant antimicrobial and antifungal properties. researchgate.netnih.gov For example, novel 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. tandfonline.com The presence of a carboxylic acid group at the C-3 position of the quinolone scaffold was found to be crucial for antibacterial activity. tandfonline.com

In the realm of antifungal agents, several commercial drugs incorporate a cyclopropane ring. researchgate.net Newly synthesized 1,2,4-triazole (B32235) derivatives containing a cyclopropane moiety have shown significant fungicidal activity against several fungi, with some exhibiting superior performance compared to commercial fungicides. benthamdirect.com Amide derivatives containing cyclopropane have also been designed and synthesized, with some showing moderate activity against Staphylococcus aureus, Escherichia coli, and promising antifungal activity against Candida albicans. nih.gov The proposed mechanism for some of these antifungal compounds involves the inhibition of sterol 14-α demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. nih.gov Natural sesquiterpenoids containing a gem-dimethylcyclopropane unit have also been reported to possess antimicrobial and cytotoxic activities. rsc.org

Antitumor Activity:

The cyclopropane ring is also a feature of compounds with potent antitumor activities. researchgate.netnih.gov For instance, a cyclopropyl antiestrogen (B12405530) compound has demonstrated antitumor activity in human breast cancer cells. nih.gov Its mechanism of action appears to be estrogen-mediated, as it inhibits the growth of estrogen receptor-positive (ER-positive) cells but not ER-negative cells. nih.gov The cyclopropyl group's high electrophilicity allows it to react with amino acids and nucleotides, potentially forming covalent adducts with DNA and leading to DNA cleavage, which could contribute to its antitumor effects. researchgate.net

The following table summarizes the biological activities of some cyclopropyl-containing compounds:

| Compound Class | Biological Activity | Organism/Cell Line | Reference(s) |

| 1-Cyclopropyl-quinolone derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli, etc. | tandfonline.com |

| 1,2,4-Triazole derivatives | Antifungal | Various plant fungi | benthamdirect.com |

| Amide derivatives | Antibacterial, Antifungal | S. aureus, E. coli, C. albicans | nih.gov |

| Cyclopropyl antiestrogen | Antitumor | ER-positive human breast cancer cells (MCF-7) | nih.gov |

| Sesquiterpenoids | Antimicrobial, Cytotoxic | Various | rsc.org |

| Sydocyclopropanes A–D | Antiviral | A/WSN/33 (H1N1) | nih.gov |

Mechanisms of Biological Action at the Molecular and Cellular Level

At the molecular level, one of the proposed mechanisms for the biological activity of some cyclopropane derivatives is their ability to act as enzyme inhibitors. researchgate.net For example, as mentioned earlier, certain antifungal compounds containing a cyclopropane moiety are thought to inhibit sterol 14-α demethylase (CYP51), a vital enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Another potential mechanism, particularly relevant to antitumor activity, involves the electrophilic nature of the cyclopropyl group. This high electrophilicity allows it to react with nucleophilic biomolecules such as amino acids and nucleotides. researchgate.net This reactivity can lead to the formation of covalent adducts with proteins and DNA, which can disrupt their normal function and trigger cellular processes like apoptosis. researchgate.net For instance, the antitumor mechanism of a cyclopropyl antiestrogen involves its binding to the estrogen receptor, thereby inhibiting the growth of estrogen-dependent breast cancer cells. nih.gov

In the context of antibacterial fluoroquinolones, the mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. tandfonline.com While the cyclopropyl group at the N-1 position is a common feature in many potent fluoroquinolones, its precise role in the interaction with the enzyme-DNA complex is a subject of ongoing research.

The metabolism of cyclopropyl groups can also lead to the formation of reactive intermediates. Cytochrome P450 (CYP) enzymes can mediate the oxidation of the cyclopropyl ring, which can result in ring-opening and the formation of reactive species capable of forming covalent adducts with cellular proteins. hyphadiscovery.com This bioactivation pathway can contribute to both the therapeutic effects and potential toxicities of some cyclopropyl-containing drugs. hyphadiscovery.com

Applications As a Chemical Building Block and Intermediate

Role in the Synthesis of Pharmaceutical Precursors

The most prominent and well-documented application of 5-Cyclopropylpicolinonitrile is its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. Specifically, it is a crucial building block for the synthesis of (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, a compound more commonly known as ruxolitinib (B1666119). Ruxolitinib is a potent inhibitor of JAK1 and JAK2, enzymes that play a critical role in inflammatory and myeloproliferative signaling pathways.

Patents filed by Incyte Corporation detail the synthetic route to ruxolitinib where this compound serves as a precursor. The synthesis involves the transformation of the nitrile group and subsequent coupling reactions to construct the complex heterocyclic core of the final drug molecule. The cyclopropyl (B3062369) group in the 5-position of the picolinonitrile is a key structural feature that contributes to the binding affinity and selectivity of the final pharmaceutical agent.

The general synthetic strategy highlights the importance of this compound as a starting material for introducing the cyclopropyl-substituted pyridine (B92270) fragment into the target molecule. This underscores the value of this compound in medicinal chemistry for the development of targeted therapies.

Table 1: this compound in Pharmaceutical Synthesis

| Pharmaceutical Precursor | Final Drug Product | Therapeutic Class |

|---|

Utility in Agrochemical and Fine Chemical Synthesis

While the application of this compound in the pharmaceutical sector is well-established, its utility extends to the agrochemical and fine chemical industries. The pyridine core is a common scaffold in many herbicides, insecticides, and fungicides. The presence of the reactive cyano group and the unique cyclopropyl moiety in this compound makes it an attractive starting material for the synthesis of novel agrochemicals.

Although specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are found in patented herbicidal and insecticidal compounds. The cyclopropyl group, in particular, is known to enhance the efficacy and metabolic stability of certain agrochemicals. Therefore, this compound represents a valuable, yet perhaps underexplored, intermediate for the discovery and development of new crop protection agents.

In the broader context of fine chemical synthesis, this compound can be considered a specialized building block. Its bifunctional nature, with both an electrophilic cyano group and a nucleophilic pyridine ring, allows for a variety of chemical transformations. This makes it a useful starting point for the synthesis of a range of more complex chemical entities for various research and industrial applications.

Design and Synthesis of Advanced Functional Materials

Furthermore, the conjugated π-system of the pyridine ring, in conjunction with the cyano group, could be exploited in the synthesis of organic electronic materials. Derivatives of this compound could potentially be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The cyclopropyl group can influence the packing and electronic properties of the resulting materials. While this area of application is still largely theoretical and requires further research, the molecular structure of this compound presents intriguing possibilities for materials science.

Development of Derivatization Strategies for Specific Applications

The versatility of this compound as a chemical building block is further enhanced by the potential for various derivatization strategies targeting its key functional groups. These modifications can be tailored to achieve specific properties for a range of applications.

Transformations of the Cyano Group:

The cyano group is a highly versatile functional group that can be converted into a variety of other functionalities, including:

Amines: Reduction of the nitrile can yield primary amines, which are valuable for further functionalization, such as amide or sulfonamide formation.

Carboxylic Acids: Hydrolysis of the nitrile group provides access to the corresponding picolinic acid derivative, a common structural motif in pharmaceuticals and a useful ligand in coordination chemistry.

Tetrazoles: Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry.

Amidines and Imidates: The cyano group can also be transformed into amidines and imidates, which are useful intermediates for the synthesis of various heterocyclic systems.

Reactions of the Pyridine Ring:

The pyridine ring itself can undergo several transformations:

N-Oxidation: Oxidation of the pyridine nitrogen leads to the corresponding N-oxide, which can alter the electronic properties of the ring and provide a handle for further reactions.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, electrophilic substitution reactions can be carried out under specific conditions to introduce additional substituents.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing cyano group can activate the pyridine ring towards nucleophilic attack, allowing for the introduction of various nucleophiles.

Modification of the Cyclopropyl Group:

While the cyclopropyl group is generally stable, it can participate in certain reactions, such as ring-opening under specific conditions, to provide access to different aliphatic chains.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Cyano | Reduction | Primary Amine | Further functionalization |

| Cyano | Hydrolysis | Carboxylic Acid | Pharmaceutical and ligand synthesis |

| Cyano | Cycloaddition | Tetrazole | Bioisostere in medicinal chemistry |

| Pyridine | N-Oxidation | N-Oxide | Altered electronic properties |

By strategically employing these derivatization reactions, chemists can generate a diverse library of compounds based on the this compound scaffold, opening up new avenues for drug discovery, agrochemical development, and materials science.

Q & A

Q. How can researchers optimize the synthesis of 5-Cyclopropylpicolinonitrile to achieve high yield and purity while minimizing by-products?

Methodological Answer:

- Systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) is critical. For example, cyclopropane ring formation may require precise control of reaction time to avoid ring-opening side reactions.

- Use orthogonal purification techniques (e.g., column chromatography followed by recrystallization) to isolate the target compound from structurally similar by-products. Reference analogous picolinonitrile syntheses, such as 5-chloro-4-methylpicolinonitrile, which employ Pd-catalyzed cross-coupling for regioselective cyclopropane introduction .

- Document reaction conditions rigorously (e.g., molar ratios, inert atmosphere requirements) to ensure reproducibility, following guidelines for experimental reporting .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and confirming its structural identity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane proton coupling patterns (e.g., characteristic splitting due to ring strain) and nitrile carbon resonance. Compare with computational predictions (DFT) for validation .

- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase chromatography with UV detection at 220–250 nm (nitrile absorption range).

- Elemental Analysis: Verify molecular formula (C₉H₇N₂) to distinguish from halogenated analogs (e.g., 5-chloro derivatives) .

- Follow IUPAC guidelines for compound characterization, including melting point determination and IR spectroscopy for functional group identification .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .

- Waste Management: Segregate nitrile-containing waste in labeled containers for incineration by certified hazardous waste handlers. Avoid aqueous disposal to prevent environmental contamination .

- Emergency Procedures: For accidental exposure, rinse affected areas with copious water and seek medical evaluation. Maintain SDS documentation accessible in the lab .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives to investigate bioactivity against specific enzymatic targets?

Methodological Answer:

- Derivatization Strategy: Synthesize analogs with modifications at the cyclopropane (e.g., fluorination) or pyridine ring (e.g., methoxy substitution) to assess steric/electronic effects on target binding .

- In Vitro Assays: Use enzyme inhibition assays (e.g., IC₅₀ determination) with positive/negative controls. For example, compare activity against cytochrome P450 isoforms to evaluate metabolic stability .

- Computational Docking: Perform molecular dynamics simulations to predict binding poses in enzyme active sites. Validate with crystallographic data if available .

Q. What methodological approaches are recommended for resolving contradictory data in biological activity studies involving this compound?

Methodological Answer:

- Reproducibility Checks: Replicate experiments across independent labs using standardized protocols (e.g., NIH guidelines for preclinical studies) to rule out batch-to-batch variability .

- Meta-Analysis: Aggregate published data into a unified dataset, applying statistical models (e.g., mixed-effects regression) to account for confounding variables like solvent choice or cell line differences .

- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁵N-nitrile) to trace metabolic pathways and identify off-target interactions that may explain discrepancies .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel chemical environments?

Methodological Answer:

- Reactivity Modeling: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with experimental kinetic data from nucleophilic substitution reactions .

- Solvent Effects: Use COSMO-RS simulations to assess solvent polarity’s impact on reaction pathways (e.g., cyclopropane ring stability in polar aprotic solvents) .

- Validation: Cross-reference computational predictions with experimental outcomes (e.g., HPLC retention times, by-product profiles) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.